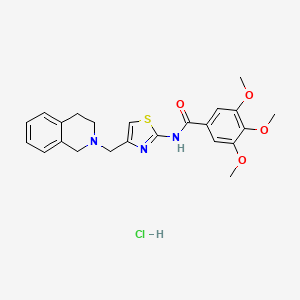

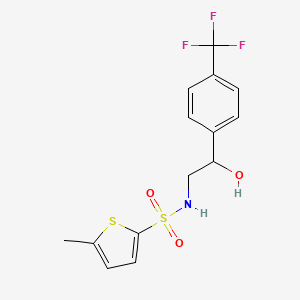

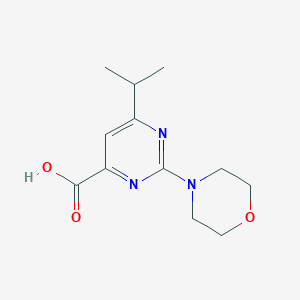

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with a benzo[d]thiazol-2-yl moiety and a dihydroisoquinolin-2(1H)-yl group. These types of compounds have been studied for their potential antibacterial properties and have shown a broad spectrum of activity against various microorganisms . Additionally, similar compounds have been investigated for their psychotropic, anti-inflammatory, and cytotoxic activities, suggesting a wide range of potential pharmacological applications .

Synthesis Analysis

The synthesis of related compounds typically involves a sequence of reactions starting with 2-aminobenzothiazole, which is further reacted with chloroacetylchloride, hydrazine hydrate, and other specific reactants to introduce various functional groups, such as the quinoline linkage . Another approach for synthesizing isoquinolinone derivatives involves a Rh(III)-catalyzed reaction, which could potentially be adapted for the synthesis of the compound . The synthesis process is characterized by the use of spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry for characterization .

Molecular Structure Analysis

The molecular structure of compounds in this class has been determined using single-crystal X-ray studies, which provide detailed information about their conformational features . This type of analysis is crucial for understanding the relationship between the structure of the compound and its biological activity.

Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex, as evidenced by the synthesis methods that involve multiple steps and the potential for various side reactions. For example, the synthesis of related quinazolinone derivatives can lead to different products depending on the reaction conditions, highlighting the importance of precise control over the reaction parameters .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are important for their practical application. These properties are often influenced by the presence of specific functional groups, such as the trimethoxybenzamide moiety, which can affect the compound's interaction with biological targets. The physicochemical parameters can also be correlated with the biological activity, providing insights into the compound's pharmacological potential .

Scientific Research Applications

Antitumor, Antibacterial, and Antifungal Properties

One study focused on the modification of biologically active compounds with organosilicon to facilitate their penetration through the plasma membrane or to enable their immobilization on the surface of magnetic nanocarriers for drug delivery. The study found that these organosilicon compounds exhibited high selective cytotoxicity towards tumor cells, strong antimicrobial activity against both gram-positive and gram-negative bacterial strains, and antifungal properties. This suggests potential applications in developing monotherapeutic agents for treating infections in cancer patients (Zablotskaya et al., 2018).

Antagonistic Properties on Adenosine Receptors

Another line of research developed novel classes of heterocyclic compounds as adenosine antagonists. Through structural modifications, including the use of thiazole and thiadiazole derivatives, researchers aimed to improve adenosine receptor affinity. This work contributes to the broader understanding of receptor-ligand interactions and the potential development of therapeutic agents targeting adenosine receptors (van Muijlwijk-Koezen et al., 2001).

Cellular Proliferation Assessment in Tumors

Research involving the evaluation of cellular proliferation in tumors by PET using a derivative of the compound highlights its utility in imaging tumor proliferation. This study underscores the potential of such compounds in assessing the proliferative status of solid tumors, offering a promising approach for clinical trials and treatment evaluation (Dehdashti et al., 2013).

Electrospray Mass Spectrometry and Fragmentation

In analytical chemistry, derivatives of N-linked glycans have been studied for their electrospray and collision-induced dissociation fragmentation spectra. This research is essential for understanding the structural and functional aspects of glycans, with implications for bioanalytical methods and the development of biomarkers (Harvey, 2000).

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been reported to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

It is known that the tmp group plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer .

Biochemical Pathways

Compounds containing the tmp group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β . These proteins are involved in various biochemical pathways, including cell division, protein folding, oxidative stress response, histone modification, bone morphogenetic protein signaling, drug efflux, and cell proliferation, respectively .

Result of Action

Compounds containing the tmp group have shown promising anti-fungal and anti-bacterial properties, including activities against helicobacter pylori and mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

properties

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S.ClH/c1-28-19-10-17(11-20(29-2)21(19)30-3)22(27)25-23-24-18(14-31-23)13-26-9-8-15-6-4-5-7-16(15)12-26;/h4-7,10-11,14H,8-9,12-13H2,1-3H3,(H,24,25,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIQPTMPQOIZQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2526133.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2526135.png)

![octahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2526139.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2526145.png)

![5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2526148.png)

![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2526152.png)